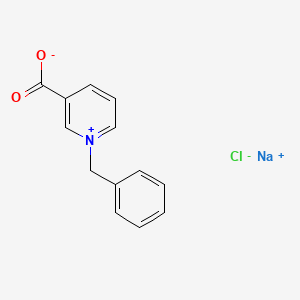
3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one)
Descripción general
Descripción
'3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one)' is a chemical compound that belongs to the class of coumarin derivatives. It is an important molecule in medicinal chemistry due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Analysis : One study focused on the molecular docking, Hirshfeld surface, spectroscopic, electronic, non-linear optical (NLO), and thermodynamic analyses of a related compound. This compound showed potential in molecular geometry and spectral results, aligning with theoretical data (Sert et al., 2018).
Antimicrobial Activity and Molecular Modeling : Another research explored the synthesis and antimicrobial activity of novel compounds containing the chromen-2-one moiety. These compounds exhibited significant antibacterial and antifungal activity, with molecular modeling providing insights into their interaction with certain proteins (Mandala et al., 2013).
Electrochemical Reduction Studies : A study investigated the electrochemical reduction of bromomethyl-chromen-2-ones, highlighting the potential for understanding the chemical reactions and properties of such compounds (Mubarak & Peters, 2008).
Antioxidant Potential of Biscoumarin Derivatives : Research into biscoumarin derivatives, closely related to 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one), revealed their potential as antioxidants. These compounds could be useful in the food and pharmaceutical industries (Sahar et al., 2017).
Synthesis in Aqueous Media : Another study demonstrated the synthesis of related compounds in aqueous media, emphasizing environmentally friendly methods and potential applications in various fields (Shi et al., 2006).
Photochromism in Chromene Crystals : A research focused on the photochromism of chromene compounds, a property that could have implications in material sciences and photonics (Hobley et al., 2000).
Propiedades
IUPAC Name |
7-methoxy-3-(7-methoxy-2-oxochromene-3-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-25-13-5-3-11-7-15(20(23)27-17(11)9-13)19(22)16-8-12-4-6-14(26-2)10-18(12)28-21(16)24/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURVNYQRJVWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321662 | |
| Record name | 3,3'-Carbonylbis(7-methoxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) | |
CAS RN |
64267-17-0 | |
| Record name | NSC379524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Carbonylbis(7-methoxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)








